molecular formula C17H25BClNO2 B3049537 3-Chloro-2-(pyrrolidinomethyl)phenylboronic acid, pinacol ester CAS No. 2096341-78-3

3-Chloro-2-(pyrrolidinomethyl)phenylboronic acid, pinacol ester

Cat. No.: B3049537
CAS No.: 2096341-78-3
M. Wt: 321.7
InChI Key: RBBGYSQYNSHKBX-UHFFFAOYSA-N
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Description

3-Chloro-2-(pyrrolidinomethyl)phenylboronic acid, pinacol ester is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a boronic ester group, which is known for its stability and reactivity under mild conditions.

Mechanism of Action

Target of Action

The primary targets of 3-Chloro-2-(pyrrolidinomethyl)phenylboronic acid, pinacol ester, also known as 1-(2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine, are typically organic compounds in chemical reactions. This compound is a boronic ester, which is a highly valuable building block in organic synthesis . It is often used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a reaction where the boron moiety in the boronic ester is removed. The compound can also undergo various transformations to convert the boron moiety into a broad range of functional groups .

Biochemical Pathways

The affected pathways primarily involve carbon-carbon bond formations such as the Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound can also be involved in other transformations including oxidations, aminations, halogenations, and various C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s important to note that boronic esters, in general, have increased stability compared to organoboranes, which makes them attractive for chemical transformations . This increased stability also presents new challenges, considering the removal of the boron moiety at the end of a sequence if required .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through reactions like the Suzuki–Miyaura coupling . This can lead to the synthesis of a wide variety of organic compounds. In addition, the compound can be used in the formal total synthesis of certain organic compounds .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Also, the compound’s stability can be affected by exposure to air and moisture . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(pyrrolidinomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 3-chloro-2-(pyrrolidinomethyl)phenylboronic acid with pinacol in the presence of a suitable solvent such as toluene. The reaction is usually carried out under reflux conditions to ensure complete conversion to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(pyrrolidinomethyl)phenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: 3-Chloro-2-(pyrrolidinomethyl)phenylboronic acid.

    Reduction: 3-Chloro-2-(pyrrolidinomethyl)phenylborane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-(pyrrolidinomethyl)phenylboronic acid, pinacol ester has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid, pinacol ester
  • 3-Chlorophenylboronic acid, pinacol ester
  • 2-(Pyrrolidinomethyl)phenylboronic acid, pinacol ester

Uniqueness

3-Chloro-2-(pyrrolidinomethyl)phenylboronic acid, pinacol ester is unique due to the presence of both a chlorine atom and a pyrrolidinomethyl group on the phenyl ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

1-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BClNO2/c1-16(2)17(3,4)22-18(21-16)14-8-7-9-15(19)13(14)12-20-10-5-6-11-20/h7-9H,5-6,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBGYSQYNSHKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701123777
Record name Pyrrolidine, 1-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701123777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096341-78-3
Record name Pyrrolidine, 1-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096341-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 1-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701123777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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